1-(3,7-dimethyl-2,6-octadien-1-yl)-4-(2-fluorophenyl)piperazine
Overview
Description
1-(3,7-dimethyl-2,6-octadien-1-yl)-4-(2-fluorophenyl)piperazine, commonly known as DMOP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DMOP is a piperazine derivative that has been shown to have various pharmacological effects, making it a promising candidate for further investigation.
Mechanism of Action
DMOP acts as a selective serotonin and dopamine reuptake inhibitor, which means it blocks the reuptake of these neurotransmitters, leading to an increase in their levels in the brain. This action has been shown to have a positive effect on mood and has been proposed as a potential mechanism for its antidepressant effects.
Biochemical and Physiological Effects:
DMOP has been shown to have various biochemical and physiological effects, including an increase in serotonin and dopamine levels in the brain, an increase in the activity of certain brain regions involved in mood regulation, and a decrease in the activity of stress-related pathways. These effects have been proposed as potential mechanisms for its antidepressant effects.
Advantages and Limitations for Lab Experiments
One of the advantages of DMOP is its high purity, which makes it a reliable compound for laboratory experiments. Its selective activity on serotonin and dopamine systems also makes it a valuable tool for investigating the role of these neurotransmitters in various physiological and pathological processes. However, one of the limitations of DMOP is its relatively low solubility in water, which can make it challenging to use in certain experiments.
Future Directions
There are several potential future directions for research on DMOP. One area of interest is its potential as an antidepressant, as it has shown promising results in animal models. Another area of interest is its potential as a tool for investigating the role of serotonin and dopamine systems in various physiological and pathological processes. Additionally, further research is needed to explore the safety and efficacy of DMOP in humans.
Scientific Research Applications
DMOP has been found to have various pharmacological effects, making it a promising candidate for research in several areas. One of the most significant areas of research is its potential as an antidepressant. Studies have shown that DMOP has a significant effect on the serotonin and dopamine systems, which are both involved in mood regulation.
properties
IUPAC Name |
1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-(2-fluorophenyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FN2/c1-17(2)7-6-8-18(3)11-12-22-13-15-23(16-14-22)20-10-5-4-9-19(20)21/h4-5,7,9-11H,6,8,12-16H2,1-3H3/b18-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRHZRWXIFPUSP-WOJGMQOQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCN1CCN(CC1)C2=CC=CC=C2F)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CN1CCN(CC1)C2=CC=CC=C2F)/C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-(2-fluorophenyl)piperazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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